molecular formula C19H22FN5O2 B10864510 N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B10864510
M. Wt: 371.4 g/mol
InChI Key: FFQFRSHTTXSYQY-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound with a mouthful of a name! Let’s break it down:

    N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]: This part of the compound contains a pyrazole ring with methyl groups at positions 3 and 5, as well as an isopropyl (propan-2-yl) substituent.

    2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide: Here, we have a quinazoline ring with a fluorine atom at position 6, a methyl group at position 2, and an acetyl group (acetamide) attached.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the quinazoline ring or the pyrazole moiety.

    Reduction: Reduction reactions could modify functional groups, such as reducing the ketone in the quinazoline ring.

    Substitution: Substitution reactions may occur at various positions, especially considering the diverse substituents present.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) and appropriate solvents.

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the positions targeted. Isolation and characterization of intermediates would be crucial.

Scientific Research Applications

This compound’s applications span various fields:

    Medicine: It might exhibit antimicrobial, anti-inflammatory, or antitumor properties.

    Chemistry: As a synthetic intermediate, it could participate in the construction of more complex molecules.

    Biology: Researchers may explore its effects on cellular processes or biological pathways.

Mechanism of Action

The precise mechanism remains elusive due to limited data. investigations would likely focus on molecular targets and pathways influenced by this compound.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s worth noting that the unique combination of pyrazole, quinazoline, and acetamide functionalities sets this compound apart. Researchers would compare it with related structures to understand its distinct features.

Properties

Molecular Formula

C19H22FN5O2

Molecular Weight

371.4 g/mol

IUPAC Name

N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C19H22FN5O2/c1-10(2)25-12(4)18(11(3)23-25)22-17(26)9-24-13(5)21-16-7-6-14(20)8-15(16)19(24)27/h6-8,10H,9H2,1-5H3,(H,22,26)

InChI Key

FFQFRSHTTXSYQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)NC(=O)CN2C(=NC3=C(C2=O)C=C(C=C3)F)C

Origin of Product

United States

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